Tetromycin B

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C34H46O5 |

|---|---|

Molekulargewicht |

534.7 g/mol |

IUPAC-Name |

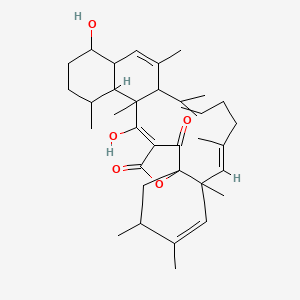

(7E,23Z)-17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione |

InChI |

InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11?,29-26- |

InChI-Schlüssel |

DACFQDZSKBTCCU-JTZVMVOMSA-N |

Isomerische SMILES |

CC1CCC(C2C1C/3(C(C(=CCC/C(=C/C4(C=C(C(CC45C(=O)/C(=C3/O)/C(=O)O5)C)C)C)/C)C)C(=C2)C)C)O |

Kanonische SMILES |

CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Tetromycin B: A Technical Guide to its Discovery and Isolation from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B is a polyketide antibiotic characterized by an unusual tetronic acid structure, exhibiting notable efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). As with many antibiotics of its class, this compound is a secondary metabolite derived from the bacterial genus Streptomyces, a well-known prolific source of natural product therapeutics. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailing the methodologies for fermentation of the producing Streptomyces strain, extraction of the crude product, and subsequent purification to yield the pure compound. Due to the limited availability of a dedicated discovery paper for this compound, this guide presents a representative experimental workflow based on established protocols for similar polyketide antibiotics from Streptomyces. Furthermore, a representative signaling pathway in Streptomyces that governs antibiotic production is illustrated. All quantitative data are summarized in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the processes involved.

Introduction to this compound

This compound is a specialized antibiotic distinguished by its tetronic acid moiety. Its chemical formula is C₃₄H₄₆O₅, with a molecular weight of 534.7 g/mol [1]. The compound has garnered interest within the scientific community for its potent activity against MRSA, a significant pathogen in both hospital and community settings[1]. The discovery of novel antibiotics such as this compound is critical in the ongoing battle against antimicrobial resistance.

Streptomyces species are Gram-positive, filamentous bacteria renowned for their complex secondary metabolism, which is responsible for the production of a vast array of bioactive compounds, including approximately two-thirds of all known antibiotics of microbial origin[2][3]. The biosynthesis of polyketides like this compound is orchestrated by large enzymatic complexes known as polyketide synthases (PKSs)[2][4]. The production of these secondary metabolites is tightly regulated by intricate signaling networks within the bacterium, often triggered by environmental cues or nutrient limitation[5][6].

Experimental Protocols: A Representative Methodology

The following protocols are based on well-established methods for the isolation of polyketide antibiotics from Streptomyces and serve as a detailed guide for the discovery and purification of compounds like this compound.

Fermentation of the Producing Streptomyces Strain

The production of this compound is achieved through submerged fermentation of the host Streptomyces strain. Optimization of the fermentation medium and culture conditions is crucial for maximizing the yield of the target antibiotic.

2.1.1. Culture Media and Conditions

A two-stage fermentation process, involving a seed culture followed by a production culture, is typically employed.

-

Seed Medium: Tryptic Soy Broth (TSB) or a similar nutrient-rich medium is used to generate a high-density inoculum.

-

Production Medium: A complex medium designed to induce secondary metabolism is used for the main fermentation. A representative production medium composition is detailed in Table 1.

Table 1: Representative Production Medium for Streptomyces Fermentation

| Component | Concentration (g/L) |

| Soluble Starch | 20 |

| Glucose | 10 |

| Yeast Extract | 5 |

| Peptone | 5 |

| K₂HPO₄ | 1 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2 |

| Trace Elements Solution | 1 mL/L |

2.1.2. Fermentation Protocol

-

Inoculation: A pure culture of the Streptomyces strain is used to inoculate 50 mL of seed medium in a 250 mL baffled flask.

-

Seed Culture Incubation: The seed culture is incubated at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

-

Production Culture: The seed culture (5-10% v/v) is transferred to the production medium. Fermentation is carried out in baffled flasks or a bioreactor.

-

Production Incubation: The production culture is incubated at 28-30°C for 5-7 days with vigorous aeration and agitation.

-

Monitoring: The fermentation is monitored for pH, cell growth (mycelial dry weight), and antibiotic production (e.g., by bioassay or HPLC analysis).

Extraction and Purification of this compound

Following fermentation, the antibiotic is extracted from the culture broth and purified through a series of chromatographic steps.

2.2.1. Extraction Protocol

-

Harvesting: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Solvent Extraction: The supernatant is extracted with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or butanol, at a neutral or slightly acidic pH. The extraction is typically repeated three times to ensure complete recovery of the compound.

-

Concentration: The organic extracts are pooled and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.2. Purification Protocol

-

Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and tested for antimicrobial activity.

-

Size-Exclusion Chromatography: Active fractions from the silica gel column are pooled, concentrated, and further purified by size-exclusion chromatography (e.g., using Sephadex LH-20) with methanol (B129727) as the eluent.

-

High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of trifluoroacetic acid (TFA) or formic acid.

Quantitative Data

The yield and purity of the isolated antibiotic are critical parameters in the drug discovery and development process. Table 2 provides representative quantitative data for the isolation of a polyketide antibiotic from a Streptomyces fermentation.

Table 2: Representative Quantitative Data for Polyketide Antibiotic Purification

| Parameter | Value |

| Fermentation Titer | 50 - 200 mg/L |

| Crude Extract Yield | 1 - 5 g/L of culture |

| Purity after Silica Gel Chromatography | 40 - 60% |

| Purity after Size-Exclusion Chromatography | 70 - 85% |

| Final Purity after Preparative HPLC | >95% |

| Overall Yield | 5 - 15% |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound from a Streptomyces culture.

Caption: Experimental workflow for the isolation of this compound.

Representative Signaling Pathway: Two-Component System

The production of antibiotics in Streptomyces is often regulated by two-component signal transduction systems (TCSs) in response to environmental stimuli[5][7]. A typical TCS consists of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator[6]. The following diagram illustrates a generalized two-component system regulating antibiotic biosynthesis.

Caption: A representative two-component signaling pathway in Streptomyces.

Conclusion

This compound represents a promising antibiotic with potential for further development, particularly in addressing the challenge of MRSA infections. While specific details of its initial discovery and isolation are not widely documented, this technical guide provides a comprehensive framework based on established methodologies for the production and purification of similar polyketide antibiotics from Streptomyces. The outlined protocols and workflows offer a practical guide for researchers in the field of natural product discovery. Furthermore, the visualization of a key regulatory pathway underscores the complexity of antibiotic biosynthesis and highlights potential targets for genetic engineering to enhance production yields. Further research into the specific biosynthetic pathway and regulatory network of this compound will be invaluable for its future development as a therapeutic agent.

References

- 1. Gamma-Butyrolactone Regulatory System of Streptomyces chattanoogensis Links Nutrient Utilization, Metabolism, and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Polyketides in Streptomyces | MDPI [mdpi.com]

- 4. Biosynthesis of Polyketides in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Two-component systems in Streptomyces: key regulators of antibiotic complex pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Two-component systems in Streptomyces: key regulators of antibiotic complex pathways | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Tetromycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetromycin B is a polyketide antibiotic with a complex and unique chemical architecture, first isolated from Streptomyces axinellae. This document provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound. It includes a detailed presentation of its chemical properties, a summary of the experimental data that elucidated its structure, and a discussion of its stereochemical configuration. This guide is intended to serve as a core resource for researchers engaged in natural product synthesis, drug discovery, and the development of novel antibiotics.

Chemical Structure and Properties

This compound is characterized by a complex macrocyclic structure featuring a tetronic acid moiety. The molecular formula of this compound has been determined to be C₃₄H₄₆O₅, with a molecular weight of 534.7 g/mol .

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₄H₄₆O₅ | [Pimentel-Elardo et al., 2011] |

| Molecular Weight | 534.7 g/mol | [Pimentel-Elardo et al., 2011] |

| Appearance | Not Reported | - |

| Solubility | Soluble in organic solvents such as ethanol, methanol (B129727), DMSO, and dimethylformamide. | General knowledge for similar compounds |

The core structure of this compound is a large macrolide ring, which is a common feature in many polyketide antibiotics. The presence of the tetronic acid group is a distinguishing characteristic and is crucial for its biological activity.

Stereochemistry of this compound

The three-dimensional arrangement of atoms in this compound is complex, with multiple stereocenters that define its specific biological activity. The relative stereochemistry of this compound has been elucidated through extensive spectroscopic analysis, primarily using 2D NMR techniques.

While the relative configuration of the stereocenters is established, the absolute stereochemistry of this compound has not been definitively assigned in the reviewed literature through methods such as X-ray crystallography or total synthesis. The determination of the absolute configuration remains a key area for future research to fully understand its structure-activity relationship. The IUPAC name provided in some databases suggests a specific stereochemistry, but this has not been experimentally verified in the primary literature for the C34H46O5 structure.

Experimental Protocols for Structure Elucidation

The structure of this compound was primarily determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Methodology: High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of a compound.

-

Instrumentation: A high-resolution mass spectrometer, typically a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Data Acquisition: The sample is infused into the ESI source, where it is nebulized and ionized. The resulting ions are then analyzed by the mass spectrometer to measure their mass-to-charge ratio (m/z) with high accuracy.

-

Data Analysis: The accurate mass measurement is used to calculate the elemental composition of the molecule, which in the case of this compound, confirmed the molecular formula as C₃₄H₄₆O₅.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: 1D and 2D NMR spectroscopy are the most powerful techniques for elucidating the detailed connectivity and relative stereochemistry of complex organic molecules.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

1D NMR Experiments:

-

¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.

-

¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the relative stereochemistry and conformation of the molecule.

-

Table 2: Summary of NMR Data for this compound (A comprehensive list of specific chemical shifts and coupling constants for all protons and carbons of this compound is not available in the public domain. The following represents a general summary of the types of data obtained.)

| Experiment | Information Obtained |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for all protons. |

| ¹³C NMR | Chemical shifts (δ) for all carbon atoms. |

| COSY | Connectivity between adjacent protons. |

| HSQC | Direct ¹H-¹³C correlations. |

| HMBC | Long-range ¹H-¹³C correlations, establishing the carbon framework. |

| NOESY/ROESY | Through-space correlations, defining the relative stereochemistry. |

Biological Activity and Potential Signaling Pathway

This compound has been shown to exhibit significant biological activity, including inhibitory effects against cysteine proteases.[1] Specifically, it is an inhibitor of rhodesain, a key cysteine protease of the parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.

The inhibition of essential proteases like rhodesain can disrupt critical cellular processes in the parasite, leading to its death. While the precise downstream signaling cascade affected by rhodesain inhibition by this compound is not fully elucidated, it is known that cysteine proteases in T. brucei are involved in various physiological processes, including protein turnover, host protein degradation for nutrition, and evasion of the host immune system.

Below is a logical diagram illustrating the proposed mechanism of action of this compound.

Caption: Proposed mechanism of this compound action in Trypanosoma brucei.

Conclusion

This compound is a structurally complex natural product with promising biological activity. Its detailed chemical structure has been largely elucidated through modern spectroscopic techniques, revealing a unique macrocyclic polyketide with a tetronic acid moiety. While its relative stereochemistry is known, the determination of its absolute configuration remains an important goal for future research. The established inhibitory activity against cysteine proteases of Trypanosoma brucei positions this compound as a potential lead compound for the development of new anti-parasitic drugs. This technical guide provides a foundational understanding of the chemical and stereochemical aspects of this compound to aid in these ongoing research and development efforts.

References

Unraveling the Synthesis of Tetronic Acid Antibiotics: A Technical Guide to Biosynthetic Gene Cluster Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin B, an antibiotic characterized by its distinctive tetronic acid moiety, has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] Understanding the genetic blueprint and biochemical machinery responsible for its production is paramount for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. While the specific biosynthetic gene cluster for this compound has not yet been fully elucidated in publicly available literature, extensive research on other tetronic acid-containing natural products, such as tetronomycin and the tetrodecamycins, provides a robust framework for the analysis of this class of compounds.[2][3]

This technical guide offers an in-depth analysis of the core principles and methodologies involved in the study of tetronic acid antibiotic biosynthetic gene clusters. By examining the well-characterized pathways of analogous compounds, we provide a comprehensive roadmap for the future discovery, characterization, and engineering of the this compound biosynthetic pathway.

I. General Architecture of Tetronic Acid Antibiotic Biosynthetic Gene Clusters

The biosynthesis of tetronic acid antibiotics is orchestrated by a series of enzymes encoded by a contiguous set of genes known as a biosynthetic gene cluster (BGC). Analysis of known tetronic acid BGCs, such as those for tetronomycin and 13-deoxytetrodecamycin, reveals a conserved architecture.[2][3] A summary of the key genes and their putative functions is presented in Table 1.

| Gene (Example from related clusters) | Proposed Function | Role in Biosynthesis |

| PKS genes (e.g., tmn PKS, tedS1-S4) | Modular Polyketide Synthase | Assembles the polyketide backbone from simple acyl-CoA precursors. |

| Acyltransferase (AT) | Selects and loads extender units | Incorporates specific building blocks (e.g., malonyl-CoA, methylmalonyl-CoA) into the growing polyketide chain. |

| Ketosynthase (KS) | Catalyzes C-C bond formation | Extends the polyketide chain through decarboxylative condensation. |

| Acyl Carrier Protein (ACP) | Tethers the growing polyketide chain | Shuttles the biosynthetic intermediates between different enzymatic domains. |

| Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER) | Tailoring enzymes | Modify the polyketide backbone by reducing keto groups, removing water, and reducing double bonds, respectively. |

| Cyclase/Lactone-forming enzymes | Catalyze ring formation | Facilitate the cyclization of the linear polyketide chain to form the characteristic ring structures, including the tetronate ring. |

| Oxygenases (e.g., P450 monooxygenases) | Oxidative tailoring | Introduce hydroxyl groups or perform other oxidative modifications on the polyketide scaffold. |

| Methyltransferases | Add methyl groups | Catalyze the transfer of a methyl group from S-adenosylmethionine to the polyketide intermediate. |

| Regulatory genes | Control gene expression | Regulate the transcription of the biosynthetic genes in response to developmental or environmental signals. |

| Transporter/Resistance genes | Efflux and self-protection | Export the final antibiotic out of the cell and/or confer resistance to the producing organism. |

II. Proposed Biosynthetic Pathway for a Generic Tetronic Acid Antibiotic

The biosynthesis of a tetronic acid antibiotic is a multi-step process initiated by the assembly of a linear polyketide chain by a modular polyketide synthase (PKS). This is followed by a series of tailoring reactions, including cyclizations and oxidative modifications, to yield the final bioactive molecule. A generalized signaling pathway for the biosynthesis is depicted below.

References

Unraveling the Enigma of "Tetromycin B": A Case of Mistaken Identity in Antibiotic Research

An in-depth investigation into the in vitro antibacterial spectrum of a compound identified as "Tetromycin B" has revealed a significant case of mistaken identity within scientific and commercial nomenclature. Extensive searches of available scientific literature and chemical databases indicate that "this compound" is not a recognized member of the tetracycline (B611298) class of antibiotics. Instead, the name is associated with at least two distinct and structurally different antimicrobial compounds, neither of which are tetracyclines. This finding precludes the creation of a detailed technical guide on the antibacterial spectrum of a tetracycline named this compound, as no such compound with corresponding data appears to exist in the public domain.

For researchers, scientists, and drug development professionals, precise molecular identification is the cornerstone of any investigation. In the case of "this compound," the name is a source of considerable confusion. The search for data on this supposed tetracycline antibiotic has consistently led to two other classes of compounds:

-

Tetramycin A and B: These are macrolide antibiotics, a class of drugs structurally distinct from tetracyclines. Their mechanism of action and antibacterial spectrum differ significantly from that of tetracyclines.

-

A Tetronic Acid Derivative: Commercial suppliers also list a "this compound" which is described as an unusual tetronic acid-structured antibiotic. This compound has shown efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), but it does not possess the characteristic four-ring naphthacene (B114907) carboxamide skeleton of tetracyclines.

This ambiguity underscores the critical importance of verifying compound identity through definitive chemical identifiers such as CAS numbers or IUPAC names, rather than relying solely on common names which can be ambiguous or misleading.

The Tetracycline Class: A Brief Overview

Tetracyclines are a well-established class of broad-spectrum antibiotics characterized by their four-ring carbocyclic structure. They exert their bacteriostatic effect by inhibiting protein synthesis in bacteria. This is achieved by binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.

The general mechanism of action for tetracyclines is depicted below:

Tetromycin B mode of action compared to other tetronic acids

An In-depth Technical Guide to the Mode of Action of Tetromycin B and Other Tetronic Acid Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetronic acids are a diverse class of heterocyclic compounds known for their broad range of biological activities, including potent antibacterial effects. This guide provides a detailed examination of the mode of action of this compound, a lesser-documented tetronic acid, by comparing it with better-characterized members of the class, namely Thiolactomycin, Abyssomicin C, and Tetronomycin. These compounds exhibit distinct and varied mechanisms of action, from the inhibition of essential metabolic pathways to disruption of cell membrane functions. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and workflows to support further research and drug development efforts in this area.

Introduction to Tetronic Acids

Tetronic acids are γ-lactone heterocycles featuring an enolized 1,3-dicarbonyl system. This core structure is present in numerous natural products isolated from bacteria, fungi, and marine organisms. Many of these compounds, such as ascorbic acid (Vitamin C), possess significant biological activities. In the realm of antibacterials, tetronic acid derivatives represent a promising scaffold for drug discovery due to the diverse mechanisms through which they can exert their effects against pathogenic bacteria, including multidrug-resistant strains.

Mode of Action of this compound

This compound is a structurally complex tetronic acid antibiotic produced by Streptomyces sp.[1][2] While public-domain research on this compound is limited, available data indicates it has pronounced activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3]

The primary proposed mechanism of action for this compound is the inhibition of cysteine proteases . It has been shown to inhibit several cysteine proteases, including rhodesain, falcipain-2, cathepsin L, and cathepsin B, with Ki values in the micromolar range.[4] This mode of action distinguishes it from many other tetronic acid antibiotics and suggests a potential therapeutic window, as it targets bacterial enzymes that can be crucial for virulence and survival. However, due to its limited availability, extensive studies to fully elucidate its specific bacterial targets and resistance mechanisms have not been widely published.[1][2]

Comparative Analysis of Tetronic Acid Modes of Action

The antibacterial mechanisms of tetronic acids are remarkably diverse. A comparative analysis highlights at least three other distinct modes of action, exemplified by Thiolactomycin, Abyssomicin C, and Tetronomycin.

Thiolactomycin: Inhibition of Fatty Acid Synthesis (FASII)

Thiolactomycin is a well-characterized antibiotic that targets the bacterial Type II Fatty Acid Synthesis (FASII) pathway. This pathway is essential for building bacterial cell membranes and is distinct from the Type I pathway found in mammals, making it an attractive target for selective antibacterial agents.

-

Specific Target : Thiolactomycin specifically inhibits the β-ketoacyl-acyl carrier protein (ACP) synthases, particularly FabB and FabF.[5][6][7] These enzymes are responsible for the elongation steps of the fatty acid chain.

-

Mechanism : It acts as a reversible, competitive inhibitor that mimics the natural substrate, malonyl-ACP, by binding to its site on the enzyme.[5][6] This action blocks the condensation reaction, halting fatty acid production and thereby inhibiting bacterial growth.[8]

Abyssomicin C: Inhibition of Folate Synthesis

Abyssomicin C, a polycyclic polyketide isolated from a marine Verrucosispora strain, targets a different essential metabolic route: the folate biosynthesis pathway.[9][10] Folate is a crucial precursor for the synthesis of nucleotides and certain amino acids.

-

Specific Target : Abyssomicin C is a potent inhibitor of 4-amino-4-deoxychorismate synthase (PabB), an enzyme involved in the synthesis of p-aminobenzoic acid (PABA).[9][11][12] PABA is a key intermediate in the bacterial synthesis of tetrahydrofolate.

-

Mechanism : It covalently binds to the PabB enzyme, irreversibly inactivating it.[9] By blocking PABA production, Abyssomicin C effectively starves the bacterium of folate, leading to cessation of growth. This pathway is absent in humans, offering a high degree of selectivity.[2]

Tetronomycin: Disruption of Cation Homeostasis

Tetronomycin is a polyether tetronic acid that acts as an ionophore. Ionophores are lipid-soluble molecules that bind to specific ions and transport them across cell membranes, disrupting the electrochemical gradients that are vital for cellular function.

-

Specific Target : The bacterial cytoplasmic membrane.

-

Mechanism : Tetronomycin was initially characterized as a potent ionophore that disrupts the cation gradients across the bacterial membrane.[10] This dissipation of membrane potential collapses the proton motive force, which is essential for ATP synthesis, nutrient transport, and motility, ultimately leading to cell death. However, recent studies suggest that its potent antibacterial activity may involve additional targets, as its ionophore activity was not observed at reasonable concentrations in some experiments.[13][14]

Quantitative Data Summary

The antibacterial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

Table 1: Comparative MIC Values (µg/mL) of Tetronic Acid Antibiotics

| Compound | Mode of Action | S. aureus (MSSA) | S. aureus (MRSA) | E. faecalis (VRE) | M. tuberculosis |

| This compound | Cysteine Protease Inhibition | Data not available | Active[1][2][5] | Data not available | Data not available |

| Thiolactomycin | FASII Inhibition | 75[13] | 75[13] | >250[8] | >12.5 - 25[13] |

| Abyssomicin C | Folate Synthesis Inhibition | Data not available | 4[1][2] | Data not available | Data not available |

| Tetronomycin | Cation Homeostasis Disruption | 0.016 - 0.031 | 0.008 - 0.031 | 0.004 - 0.016 | Data not available |

Note: Data for Tetronomycin is derived from a 2023 study by Kimishima et al., which reported values for various clinical isolates of MRSA and VRE.[15]

Key Experimental Protocols

The diverse mechanisms of action of tetronic acids necessitate distinct experimental protocols for their investigation.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This is a fundamental assay to quantify the antibacterial potency of a compound. The broth microdilution method is standard.

-

Preparation of Compound : Prepare a stock solution of the test compound (e.g., in DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[16]

-

Preparation of Inoculum : Culture the bacterial strain to the mid-logarithmic phase. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.[12]

-

Inoculation and Incubation : Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria, no compound) and negative (medium only) controls. Incubate the plate at 37°C for 18-24 hours.[12]

-

Reading Results : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Protocol: FASII Inhibition Assay

This assay determines if a compound inhibits the bacterial fatty acid synthesis pathway. It can be performed using radiolabeled precursors.

-

Preparation of Cell Lysate : Grow the target bacterial strain (e.g., S. aureus) to mid-log phase, harvest the cells, and prepare a cell-free lysate containing the FASII enzymes.

-

Assay Reaction : In a reaction vessel, combine the cell lysate with assay buffer, the test compound (e.g., Thiolactomycin) at various concentrations, and the necessary substrates, including a radiolabeled precursor like [¹⁴C]malonyl-CoA.

-

Initiation and Incubation : Start the reaction by adding the final substrate (e.g., acetyl-CoA). Incubate the mixture at 37°C for a defined period to allow for fatty acid synthesis.[17]

-

Quantification : Stop the reaction (e.g., with perchloric acid). Extract the synthesized fatty acids using an organic solvent (e.g., hexane). Measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity compared to a no-compound control indicates inhibition of the FASII pathway.[17]

Protocol: Membrane Potential Assay

This assay is used to detect the ionophoric activity of compounds like Tetronomycin by measuring changes in bacterial membrane potential.

-

Preparation of Cells : Grow bacteria to the mid-logarithmic phase, harvest, wash, and resuspend them in a suitable buffer (e.g., HEPES buffer with glucose) to a specific optical density (e.g., OD₆₀₀ of 0.05).

-

Dye Loading : Add a voltage-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)), to the cell suspension.[3][14] The dye will enter the polarized bacterial cells and self-quench its fluorescence. Allow the cells to incubate in the dark until a stable, low-fluorescence baseline is achieved.

-

Measurement : Place the cell suspension in a fluorometer. Record the baseline fluorescence (Excitation ~622 nm, Emission ~670 nm).

-

Compound Addition : Add the test compound (e.g., Tetronomycin) to the cuvette and immediately resume recording. An ionophore will disrupt the membrane potential, causing the dye to be released from the cells, resulting in a rapid increase in fluorescence (de-quenching).

Conclusion

The tetronic acid scaffold gives rise to a remarkable variety of antibacterial modes of action. While compounds like Thiolactomycin and Abyssomicin C have well-defined targets in essential metabolic pathways (FASII and folate synthesis, respectively), others like Tetronomycin appear to function by disrupting the fundamental integrity of the bacterial cell membrane. This compound presents a different mechanism again, targeting cysteine proteases. This diversity underscores the potential of tetronic acids as a rich source for the development of novel antibiotics against resistant pathogens. The limited data on this compound highlights a clear need for further investigation to fully characterize its antibacterial profile and therapeutic potential. The protocols and comparative data presented here serve as a foundational resource for researchers pursuing these goals.

References

- 1. toku-e.com [toku-e.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. This compound suppliers USA [americanchemicalsuppliers.com]

- 4. MedChemExpress: Master of Bioactive Molecules | Inhibitors, Screening Libraries & Proteins [medchemexpress.eu]

- 5. scbt.com [scbt.com]

- 6. Mechanism of action of calcium ionophores on intact cells: ionophore-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tetronomycin, a novel polyether of unusual structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Streptomyces - Wikipedia [en.wikipedia.org]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new tetronomycin analog, broad-spectrum and potent antibiotic against drug-resistant Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rediscovery of Tetronomycin as a Broad-Spectrum and Potent Antibiotic against Drug-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular structure and mechanisms of action of cyclic and linear ion transport antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Frequency and antibiotic susceptibility of gram-positive bacteria in Makkah hospitals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. idexx.dk [idexx.dk]

Initial Studies on the Cytotoxicity of Tetracycline Derivatives: An In-depth Technical Guide

Disclaimer: Initial searches for "Tetromycin B" did not yield specific results for a compound with this name. It is presumed that this may be a reference to the broader class of tetracycline (B611298) antibiotics. This guide therefore focuses on the well-documented cytotoxic effects of tetracycline and its analogues, such as doxycycline, minocycline, and chemically modified tetracyclines (CMTs).

This technical guide provides a comprehensive overview of the initial studies on the cytotoxicity of tetracycline derivatives. It is intended for researchers, scientists, and drug development professionals interested in the anti-proliferative and pro-apoptotic effects of this class of compounds. The guide summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of various tetracycline analogues have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological processes. The following tables summarize the IC50 values for several tetracycline derivatives.

Table 1: IC50 Values of Doxycycline in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |

| NCI-H446 | Lung Cancer | 1.70 | 48 hours |

| A549 | Lung Cancer | 1.06 | 48 hours |

| A875 | Melanoma | 3.10 | 48 hours |

| A375 | Melanoma | 2.42 | 48 hours |

| Mum2B | Melanoma | 2.75 | 48 hours |

| Mum2C | Melanoma | 1.40 | 48 hours |

| C6 Glioma | Glioma | 43.49 | Not Specified |

| HL-60 | Acute Myeloid Leukemia | 9.2 µg/ml | 24 hours |

Data compiled from studies on various cancer cell lines.[1][2][3][4][5]

Table 2: IC50 Values of Minocycline and COL-3 in HL-60 Cells

| Compound | Cell Line | Cancer Type | IC50 | Incubation Time |

| Minocycline | HL-60 | Acute Myeloid Leukemia | 9.9 µg/ml | 24 hours |

| COL-3 | HL-60 | Acute Myeloid Leukemia | 1.3 µg/ml | 24 hours |

| Minocycline | MCF-7 | Breast Cancer | 36.10 µM | Not Specified |

COL-3 is a chemically modified tetracycline.[2][6][7]

Experimental Protocols

The assessment of cytotoxicity is fundamental to understanding the therapeutic potential of tetracycline derivatives. Below are detailed methodologies for key experiments commonly cited in the literature.

2.1. Cell Viability Assays

Cell viability assays are used to determine the number of viable cells in a culture after treatment with a test compound. The MTT and resazurin (B115843) assays are two of the most common methods.

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells.[8][9][10][11] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[11]

-

Procedure:

-

Seed cells in a 96-well plate and incubate to allow for attachment.

-

Treat cells with various concentrations of the tetracycline analogue for the desired duration.

-

Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 1-4 hours at 37°C.[10]

-

Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[8]

-

Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[8]

-

2.1.2. Resazurin Assay

This is a fluorescent assay where metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.[12]

-

Procedure:

2.2. Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[15][16][17] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide is a fluorescent agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.[15]

-

Procedure:

-

Induce apoptosis in cell cultures by treatment with tetracycline analogues.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.[17]

-

Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.[18]

-

Analyze the stained cells by flow cytometry.[15] Healthy cells are negative for both Annexin V and PI, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.

-

Signaling Pathways and Visualizations

Tetracycline derivatives induce cytotoxicity primarily through the activation of apoptosis.[19][20] The underlying mechanism often involves the intrinsic or mitochondrial pathway, characterized by the involvement of caspases.[2]

3.1. Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a tetracycline derivative.

Caption: A generalized workflow for assessing the cytotoxicity of tetracycline derivatives.

3.2. Tetracycline-Induced Apoptotic Signaling Pathway

Tetracyclines can trigger the mitochondrial pathway of apoptosis, which involves the activation of a cascade of caspase enzymes.[2] Minocycline, for instance, has been shown to inhibit caspase-1 and caspase-3.[21] Studies have also demonstrated that chemically modified tetracyclines can induce the activation of caspase-3 and caspase-9.[22]

Caption: A simplified diagram of the tetracycline-induced intrinsic apoptotic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sciedu.ca [sciedu.ca]

- 4. Doxycycline reverses epithelial-to-mesenchymal transition and suppresses the proliferation and metastasis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Cytotoxic Effects of Tetracycline Analogues (Doxycycline, Minocycline and COL-3) in Acute Myeloid Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Minocycline induced apoptosis and suppressed expression of matrix metalloproteinases 2 and 9 in the breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. labbox.es [labbox.es]

- 13. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. tribioscience.com [tribioscience.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. kumc.edu [kumc.edu]

- 19. Tetracycline derivatives induce apoptosis selectively in cultured monocytes and macrophages but not in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Tetracyclines induce apoptosis in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protective Effect of Minocycline Against Cisplatin-induced Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chemically modified tetracyclines induce apoptosis in cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of Tetromycin B in Laboratory Solvents: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the solubility and stability of tetracycline (B611298) antibiotics in common laboratory solvents. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and clearly structured data to support laboratory work and formulation development.

Solubility of Tetracyclines

The solubility of tetracyclines is significantly influenced by the specific salt form (e.g., hydrochloride vs. base), the solvent system, and the temperature. Understanding these parameters is critical for preparing stock solutions, designing assays, and developing formulations.

Quantitative Solubility Data

The following table summarizes the solubility of tetracycline hydrochloride and tetracycline base in various laboratory solvents at different temperatures.

| Compound | Solvent | Temperature (K) | Solubility (mg/mL) |

| Tetracycline Hydrochloride | Water | 293.15 | 17.8[1] |

| Tetracycline (base) | Water | 293.15 | 0.311[1] |

| Tetracycline Hydrochloride | Water | 288.15 - 310.15 | More soluble than in ethanol, 2-propanol, and acetone[2][3] |

| Tetracycline (base) | Water | 288.15 - 303.15 | Solubility is about 2 orders of magnitude lower than the hydrochloride form[4][5] |

| Tetracycline Hydrochloride | Ethanol | 288.15 - 310.15 | Less soluble than in water, but more soluble than in 2-propanol and acetone[2][3] |

| Tetracycline (base) | Ethanol | 288.15 - 303.15 | The influence of the hydrochloride group on solubility is smaller than in water and acetone[4][5] |

| Tetracycline Hydrochloride | 2-Propanol | 288.15 - 310.15 | Less soluble than in water and ethanol[2][3] |

| Tetracycline (base) | 2-Propanol | 288.15 - 303.15 | The influence of the hydrochloride group on solubility is smaller than in water and acetone[4][5] |

| Tetracycline Hydrochloride | Acetone | 288.15 - 310.15 | Solubility in water is ~3 orders of magnitude higher than in acetone[2][3] |

| Tetracycline (base) | Acetone | 288.15 - 303.15 | Opposite effect to water; the base form is more soluble than the hydrochloride form[4][5] |

| Tetracycline | DMSO | - | ≥74.9[6] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[7]

Materials:

-

Tetracycline compound (e.g., Tetracycline Hydrochloride)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation: Add an excess amount of the tetracycline compound to a series of vials.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[7] Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For fine suspensions, centrifugation may be necessary to achieve a clear supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the concentration of the tetracycline in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

Stability of Tetracyclines

The stability of tetracyclines in solution is a critical factor for ensuring the accuracy of experimental results and the efficacy of formulations. Degradation can be influenced by several factors, including pH, temperature, light, and the presence of metal ions.

Factors Affecting Stability

-

pH: Tetracyclines are most stable in weakly acidic to neutral solutions.[8] They are least stable in strongly acidic and alkaline solutions.[8]

-

Temperature: Higher temperatures generally accelerate the degradation of tetracyclines.[9] Stock solutions are best stored at low temperatures (e.g., -20°C).[6][9]

-

Light: Exposure to light can lead to photodegradation of tetracyclines. Solutions should be protected from light by using amber vials or covering containers with aluminum foil.

-

Metal Ions: The presence of certain metal ions can affect the stability of tetracyclines.[8]

-

Solvent: The choice of solvent can impact stability. For instance, oxytetracycline (B609801) in methanol (B129727) solution shows temperature-dependent stability.[9]

Summary of Stability Observations

| Condition | Observation |

| pH | Least stable in light acidic solutions, most stable in alkaline solutions.[8] |

| Temperature | More stable at lower temperatures (-20°C) compared to room temperature.[9] |

| Concentration | Higher concentration stock solutions of oxytetracycline in methanol are more stable than lower concentrations.[9] |

| Additives | Metal ions or surfactants can increase tetracycline stability in acidic solutions.[8] |

Experimental Protocol: Solution Stability Assessment

This protocol provides a general framework for assessing the stability of a tetracycline compound in a specific solvent under defined conditions.

Materials:

-

Tetracycline stock solution of known concentration

-

Selected solvent/buffer

-

Temperature-controlled incubator or water bath

-

Light-protected containers (e.g., amber vials)

-

HPLC with a suitable column and detector

-

pH meter

Procedure:

-

Solution Preparation: Prepare a solution of the tetracycline compound in the desired solvent at a known concentration.

-

Storage Conditions: Aliquot the solution into multiple light-protected vials. Divide the vials into different storage conditions to be tested (e.g., -20°C, 4°C, room temperature, elevated temperature).

-

Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours, and longer for extended studies).

-

Initial Analysis (T=0): Immediately analyze an aliquot from each condition to determine the initial concentration. This serves as the baseline.

-

Incubation: Store the vials under the defined conditions.

-

Sampling and Analysis: At each designated time point, remove a vial from each storage condition. Allow the sample to reach room temperature before analysis. Determine the concentration of the tetracycline using a validated HPLC method.

-

Data Analysis: Calculate the percentage of the initial concentration remaining at each time point for each condition. Plot the percentage remaining versus time to visualize the degradation profile.

Visualizations

Mechanism of Action of Tetracycline

Tetracyclines exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[10][11] They bind to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[10][11][12] This blockage halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.

Caption: Mechanism of action of tetracycline antibiotics.

General Experimental Workflow for Solubility and Stability Analysis

The following diagram illustrates a typical workflow for determining the solubility and stability of a tetracycline compound in the laboratory.

Caption: Workflow for solubility and stability testing.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. CICECO Publication » Solubility of Antibiotics in Different Solvents. Part II. Non-Hydrochloride Forms of Tetracycline and Ciprofloxacin [ciceco.ua.pt]

- 5. repositorium.uminho.pt [repositorium.uminho.pt]

- 6. tetracycline-hydrochloride.com [tetracycline-hydrochloride.com]

- 7. scielo.br [scielo.br]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Tetronic Acid Moiety of Tetromycin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the tetronic acid moiety within the complex antibiotic Tetromycin B. It covers the chemical structure, biosynthetic origins, biological activity, and relevant experimental protocols associated with this important natural product class.

Introduction to this compound

This compound is a structurally complex polyketide antibiotic produced by Streptomyces species. It belongs to the spirotetronate class of natural products, which are characterized by a distinctive spiro-linked tetronic acid ring system embedded within a macrocyclic core. This compound has demonstrated significant biological activity, including pronounced efficacy against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), making it a subject of interest for antimicrobial research and development.[1] The tetronic acid moiety is a critical pharmacophore in many related compounds, often playing a key role in their mechanism of action.

Chemical Structure and Properties

The defining feature of this compound is its spirotetronate core. The tetronic acid itself is a 4-hydroxy-2(5H)-furanone, a γ-lactone that exists in a tautomeric equilibrium between its keto and enol forms. This structural feature is crucial for its chemical reactivity and biological interactions.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 180027-84-3 | [2][3] |

| Molecular Formula | C₃₄H₄₆O₅ | [2][3] |

| Molecular Weight | 534.7 g/mol | [2][3] |

| Appearance | Light tan solid | [1] |

| Solubility | Soluble in DMSO, DMF, ethanol, methanol | [1][3] |

| Long-Term Storage | -20°C | [1][3] |

The complex three-dimensional structure of this compound incorporates this planar tetronic acid ring into a larger macrocycle, creating a rigid architecture that is essential for its biological target recognition.

Biosynthesis of the Tetronic Acid Moiety

While the specific biosynthetic gene cluster for this compound has not been fully elucidated in the available literature, a common pathway for spirotetronate antibiotics has been established and is the presumed route for this compound's formation. The biosynthesis is a hybrid pathway involving both Type I Polyketide Synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.

The formation of the characteristic tetronate moiety involves several key steps:

-

Polyketide Backbone Assembly : A modular Type I PKS iteratively condenses extender units (e.g., malonyl-CoA, methylmalonyl-CoA) to create a linear polyketide chain.

-

Glycerol Unit Incorporation : A distinct enzymatic machinery, often involving an FkbH-like glyceryl-S-ACP synthase, activates a glycerol-derived three-carbon unit.

-

Cyclization and Ring Formation : The polyketide chain and the glycerol-derived unit are combined and cyclized to form the tetronic acid ring.

-

Spirocyclization : A key intramolecular Diels-Alder-like reaction is catalyzed by a dedicated enzyme, which connects the tetronic acid-containing chain to another part of the macrocycle, forming the signature spiro-center.

-

Tailoring Steps : A series of post-PKS tailoring enzymes (e.g., oxygenases, methyltransferases, glycosyltransferases) modify the macrocyclic scaffold to produce the final mature natural product.

Biological Activity and Mechanism of Action

This compound is noted for its activity against MRSA, though specific MIC values are not widely published.[1] However, quantitative data reveal it to be a potent inhibitor of cysteine proteases, a mechanism that may contribute to its broader biological profile, including antitrypanosomal activity.[3] The tetronic acid moiety, with its β-dicarbonyl system, is a known metal chelator, a property often essential for the biological activity of this class of compounds. For many spirotetronates, the macrocyclic scaffold provides the necessary conformation for target binding, while the tetronic acid and associated sugar moieties directly interact with the target site.

Table 1: Protease Inhibition and Cytotoxicity of this compound [3]

| Target/Cell Line | Assay Type | Value |

| Rhodesain | Enzyme Inhibition (Kᵢ) | 0.62 µM |

| Falcipain-2 | Enzyme Inhibition (Kᵢ) | 1.42 µM |

| Cathepsin L | Enzyme Inhibition (Kᵢ) | 32.5 µM |

| Cathepsin B | Enzyme Inhibition (Kᵢ) | 1.59 µM |

| Trypanosoma brucei | Growth Inhibition (IC₅₀) | 30.87 µM |

| HEK293T (Kidney Cells) | Cytotoxicity (IC₅₀) | 71.77 µM |

| J774.1 (Macrophages) | Cytotoxicity (IC₅₀) | 20.2 µM |

The antibacterial activity of related spirotetronate compounds against Gram-positive pathogens, including MRSA, is well-documented and provides context for the potential of this compound.

Table 2: Antibacterial Activity of Structurally Related Spirotetronates

| Compound | Organism | MIC (µg/mL) | Reference |

| Lobophorin B | M. smegmatis MC² 155 | 4 | [4] |

| Lobophorin B | B. subtilis 62305 | 1 | [4] |

| Lobophorin A | M. smegmatis MC² 155 | 8 | [4] |

| Abyssomycin C | MRSA | 4 | [5] |

| Abyssomycin C | VRSA | 13 | [5] |

| Decatromicin B | S. aureus | 1-3 µM | [6] |

| Pyrrolosporin B | S. aureus | 1-3 µM | [6] |

Experimental Protocols

Detailed experimental data for this compound is limited. However, standard methodologies for the isolation, characterization, and bioactivity assessment of related compounds are well-established.

General Protocol for Isolation and Characterization of Spirotetronates

-

Fermentation : A seed culture of the producing Streptomyces sp. is used to inoculate a large-scale liquid production medium (e.g., X-medium). The culture is incubated for 96-120 hours at 28°C with shaking.

-

Extraction : The fermented broth is harvested and separated from the mycelial biomass by filtration. The cell-free broth is extracted multiple times with an organic solvent such as ethyl acetate. The organic phases are combined and concentrated in vacuo to yield a crude extract.

-

Purification : The crude extract is subjected to chromatographic purification.

-

Column Chromatography : The extract is loaded onto a silica (B1680970) gel column (230-400 mesh) and eluted with a solvent gradient (e.g., chloroform-methanol).

-

HPLC : Active fractions from the initial column are further purified using High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column, to yield the pure compound.

-

-

Structure Elucidation : The structure of the purified compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS) : To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the chemical structure and stereochemistry.[4]

-

Detailed Protocol: Broth Microdilution for MIC Determination against MRSA

This protocol is a standard method for assessing the antibacterial potency of a compound, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Principle : Serial two-fold dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.

Materials :

-

This compound (or test compound) stock solution of known concentration.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

MRSA strain (e.g., ATCC 43300).

-

Sterile 96-well microtiter plates.

-

0.5 McFarland turbidity standard.

-

Sterile saline or Phosphate-Buffered Saline (PBS).

-

Spectrophotometer (optional, for inoculum standardization).

Procedure :

-

Preparation of Antimicrobial Dilutions : a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in a given row. b. Prepare a starting concentration of the test agent at 2x the highest desired final concentration. Add 100 µL of this solution to well 1. c. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting. d. Continue this serial transfer from well 2 to well 10. Discard 50 µL from well 10. e. Well 11 serves as the positive control (no drug) and well 12 as the negative/sterility control (no bacteria).

-

Preparation of Bacterial Inoculum : a. From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the MRSA strain. b. Suspend the colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

Inoculation : a. Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL. b. Do not add bacteria to well 12.

-

Incubation : a. Cover the plate and incubate in ambient air at 35°C ± 2°C for 16-20 hours.

-

Reading and Interpretation : a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. b. The positive control (well 11) should show clear turbidity, and the negative control (well 12) should remain clear.

Structure-Activity Relationship (SAR)

For the broader spirotetronate class, several SAR observations have been made that are likely relevant to this compound:

-

Glycosylation : The presence, number, and type of sugar moieties attached to the macrocyclic core are often critical for antibacterial activity. Changes in glycosylation can dramatically alter potency and spectrum.[3]

-

The Aglycone Core : While sugars are often important, the spirotetronate aglycone itself can possess significant biological activity. For some compounds, the aglycone is more important for anti-mycobacterial activity, while the oligosaccharides are key for activity against other bacteria like B. subtilis.[4]

-

Peripheral Modifications : Modifications to the macrocycle, such as hydroxylations or acetylations, can fine-tune the biological activity and pharmacokinetic properties of the molecule.

Further investigation into this compound and the synthesis of novel analogues are required to build a specific SAR profile for this promising antibiotic scaffold.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Tetromycin B

Disclaimer: Publicly available scientific literature and databases lack a detailed, validated protocol for the total synthesis and purification of a compound explicitly named "Tetromycin B". The information is scarce and often conflated with the broader class of tetracycline (B611298) antibiotics. The following application notes and protocols are therefore based on generalized methods for the isolation and purification of tetracycline-class antibiotics from fermentation broths, drawing upon established principles for natural product purification. These protocols should be considered as a representative guide and may require significant optimization for a specific, uncharacterized compound.

Introduction

This compound is reported as an unusual tetronic acid-structured antibiotic with efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). Its complex structure suggests a biosynthetic origin, likely from a bacterial fermentation process. This document provides a detailed, generalized protocol for the isolation and purification of a tetracycline-like compound, which can be adapted for this compound, from a fermentation culture.

Chemical and Physical Properties of this compound (where available):

| Property | Value | Source |

| CAS Number | 180027-84-3 | Santa Cruz Biotechnology |

| Molecular Formula | C₃₄H₄₆O₅ | Santa Cruz Biotechnology |

| Molecular Weight | 534.7 g/mol | Santa Cruz Biotechnology |

| Purity | >99% (Commercially available) | Santa Cruz Biotechnology |

Experimental Protocols

Fermentation of the Producing Microorganism

The first step is the cultivation of the microorganism that produces this compound. While the specific producing organism for this compound is not explicitly detailed in the available literature, many tetracycline-class antibiotics are produced by Streptomyces or Actinomadura species.

Protocol 2.1.1: General Fermentation Protocol

-

Inoculum Preparation: Aseptically transfer a viable culture of the producing microorganism from a stock (e.g., agar (B569324) slant or cryopreserved vial) to a seed culture medium. Incubate at the optimal temperature and agitation for 24-48 hours.

-

Production Culture: Transfer the seed culture to a production-scale fermenter containing a suitable production medium. The medium composition, pH, temperature, and aeration are critical parameters that must be optimized for maximum antibiotic yield.

-

Fermentation Monitoring: Monitor the fermentation process by regularly measuring parameters such as pH, dissolved oxygen, and biomass. The production of the target antibiotic can be tracked by taking samples at regular intervals and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC).

-

Harvesting: Once the antibiotic titer reaches its maximum, harvest the fermentation broth. Separate the mycelium from the supernatant by centrifugation or filtration. The supernatant (clarified broth) will contain the secreted antibiotic.

Extraction of this compound from Fermentation Broth

The initial recovery of the antibiotic from the clarified fermentation broth is typically achieved through solvent extraction.

Protocol 2.2.1: Solvent Extraction

-

pH Adjustment: Adjust the pH of the clarified fermentation broth to an optimal value for the extraction of the target compound. For many tetracycline-like compounds, this is in the acidic range (pH 2-4) to ensure the molecule is in a less polar, more extractable form.

-

Solvent Selection: Choose an appropriate water-immiscible organic solvent for extraction. Common choices for tetracyclines include ethyl acetate (B1210297), n-butanol, or methyl isobutyl ketone.

-

Extraction Procedure:

-

Mix the pH-adjusted broth with an equal volume of the selected organic solvent in a separation funnel.

-

Shake vigorously for 5-10 minutes to ensure thorough mixing and transfer of the antibiotic into the organic phase.

-

Allow the phases to separate.

-

Collect the organic phase containing the antibiotic.

-

Repeat the extraction process 2-3 times with fresh solvent to maximize the recovery.

-

-

Concentration: Combine all the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract will contain the target antibiotic along with other metabolites and impurities. A multi-step chromatography process is typically required for purification.

Protocol 2.3.1: Column Chromatography

-

Adsorption Chromatography:

-

Stationary Phase: Silica gel or alumina (B75360) are commonly used for initial purification.

-

Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is used to elute the compounds based on their polarity.

-

Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with the solvent gradient and collect fractions. Analyze the fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the target compound.

-

-

Size-Exclusion Chromatography (Gel Filtration):

-

Stationary Phase: Sephadex G-25 or similar gel filtration media can be used to separate compounds based on their molecular size. This step is effective in removing high molecular weight impurities.

-

Mobile Phase: A suitable buffer or solvent in which the compound is soluble.

-

Procedure: Load the partially purified sample onto the column and elute with the mobile phase. Collect fractions and analyze for the presence of the target compound.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

This is the final polishing step to obtain a highly pure compound.

-

Stationary Phase: A reversed-phase column (e.g., C18) is commonly used for tetracycline-like compounds.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

-

Procedure: Dissolve the enriched fraction in the mobile phase, inject it into the preparative HPLC system, and collect the peak corresponding to this compound.

-

-

Lyophilization: Lyophilize the pure fractions from the preparative HPLC to obtain the final product as a stable powder.

Data Presentation

Table 1: Representative Purification Summary for a Tetracycline-like Antibiotic

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Clarified Broth | 5000 | 1,000,000 | 200 | 100 | 1 |

| Solvent Extract | 1000 | 800,000 | 800 | 80 | 4 |

| Silica Gel Column | 200 | 600,000 | 3000 | 60 | 15 |

| Sephadex G-25 | 50 | 500,000 | 10,000 | 50 | 50 |

| Preparative HPLC | 10 | 400,000 | 40,000 | 40 | 200 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Visualizations

Caption: Workflow for the fermentation of the antibiotic-producing microorganism.

Caption: A multi-step workflow for the purification of this compound from the crude extract.

high-performance liquid chromatography (HPLC) method for Tetromycin B analysis

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Tetromycin B.

Introduction

This compound is a polyketide antibiotic with a tetronic acid structure, known for its activity against various microorganisms.[1] Accurate and reliable quantification of this compound is crucial for research, drug development, and quality control purposes. This application note provides a detailed protocol for the analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to be robust and specific for the quantification of this compound in various sample matrices.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₄H₄₆O₅ | [1][2] |

| Molecular Weight | 534.7 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMF, DMSO, Ethanol, and Methanol (B129727) | [2] |

| Purity | >99% | [1] |

| Storage Temperature | -20°C | [2] |

| Long-term Stability | ≥ 4 years at -20°C | [2] |

Experimental Protocol

Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

-

Autosampler with temperature control

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

HPLC grade acetonitrile (B52724)

-

HPLC grade water

-

Phosphoric acid (85%)

-

This compound reference standard (>99% purity)

Chromatographic Conditions

The following table outlines the recommended HPLC parameters for the analysis of this compound.

| Parameter | Condition |

| Column | C18 reversed-phase, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 260 nm |

| Injection Volume | 10 µL |

| Autosampler Temperature | 4°C |

Preparation of Solutions

Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

-

Mobile Phase B: Use HPLC grade acetonitrile.

Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation:

-

Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Data Presentation

Calibration Curve Data

A typical calibration curve for this compound is constructed by plotting the peak area against the concentration of the standard solutions.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,500 |

| 50 | 759,800 |

| 100 | 1,521,000 |

System Suitability

System suitability parameters should be assessed to ensure the performance of the HPLC system.

| Parameter | Acceptance Criteria | Typical Value |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | 5500 |

| Repeatability (RSD%) | ≤ 2.0% | 0.8% |

| Retention Time | - | Approx. 6.5 min |

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation and quantification. The method is suitable for researchers, scientists, and drug development professionals working with this compound.

References

Application Notes and Protocols for Tetromycin B Quantification in Bacterial Culture using Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Tetromycin B in bacterial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below cover sample preparation for both intracellular and extracellular quantification, LC-MS/MS methodology, and data analysis.

Introduction